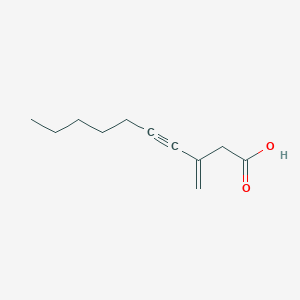
3-Methylidenedec-4-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylidenedec-4-ynoic acid is an organic compound characterized by the presence of both a methylene group and a terminal alkyne group. This unique structure makes it a versatile molecule in organic synthesis and various chemical reactions. The compound’s molecular formula is C11H16O2, and it is known for its reactivity due to the presence of multiple functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylidenedec-4-ynoic acid typically involves the use of alkyne and methylene precursors. One common method is the alkylation of a terminal alkyne with a suitable alkyl halide, followed by the introduction of a carboxylic acid group through oxidation or hydrolysis reactions. The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide to deprotonate the alkyne and facilitate the alkylation process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or nickel complexes can be employed to enhance the reaction rates and yields. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also explored to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-Methylidenedec-4-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or ozone.
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation catalysts such as palladium on carbon.
Substitution: The methylene group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Alkyl halides, sodium hydride (NaH)
Major Products:
Oxidation: Diketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Substituted alkenes or alkynes
Scientific Research Applications
3-Methylidenedec-4-ynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors.
Industry: Used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methylidenedec-4-ynoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and nucleic acids
Pathways Involved: The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through covalent interactions. It can also interact with cellular receptors, altering signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
- 3-Methylidenedec-4-yn-1-ol
- 3-Methylidenedec-4-yn-1-amine
- 3-Methylidenedec-4-yn-1-thiol
Comparison: 3-Methylidenedec-4-ynoic acid is unique due to the presence of both a carboxylic acid group and a terminal alkyne group. This combination of functional groups provides a higher reactivity and versatility in chemical reactions compared to its analogs, which may only contain one of these functional groups. The presence of the carboxylic acid group also enhances its solubility in aqueous media, making it more suitable for biological applications.
Properties
CAS No. |
86650-46-6 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
3-methylidenedec-4-ynoic acid |
InChI |
InChI=1S/C11H16O2/c1-3-4-5-6-7-8-10(2)9-11(12)13/h2-6,9H2,1H3,(H,12,13) |
InChI Key |
MOQZMCQPHWTFFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC(=C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


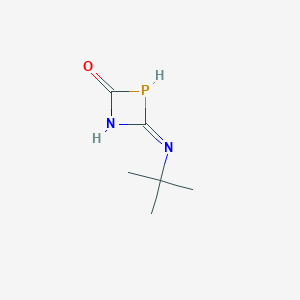
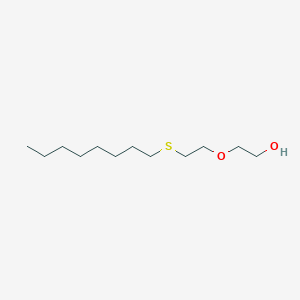
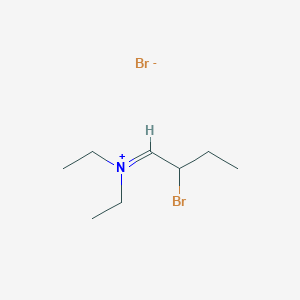
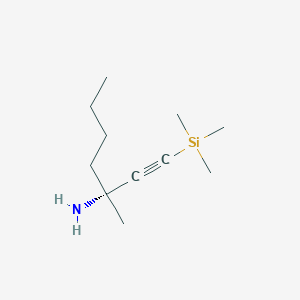
![9-Methyl-2-(propane-1-sulfonyl)-7H-pyrano[3,2-e][1,3]benzoxazol-7-one](/img/structure/B14399867.png)
![2,2'-[(2-Hydroxy-1,3-phenylene)di(ethane-1,1-diyl)]diphenol](/img/structure/B14399871.png)

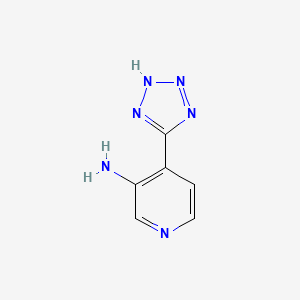
![N-Bicyclo[2.2.1]heptan-2-yl-N'-butyl-N-[(4-methylphenyl)methyl]urea](/img/structure/B14399887.png)
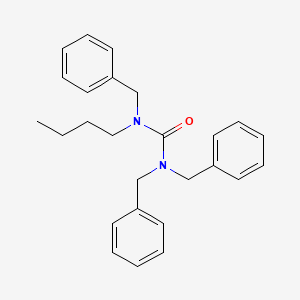
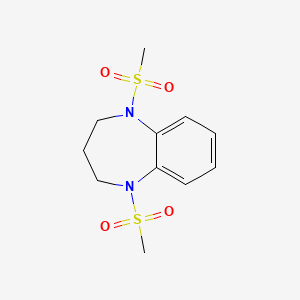
![3-[3-(4-Ethoxyphenyl)propyl]aniline](/img/structure/B14399900.png)
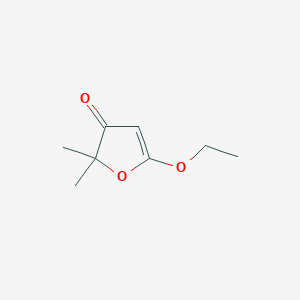
![2-(4-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14399935.png)
